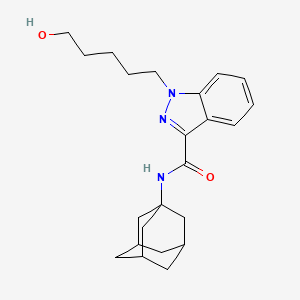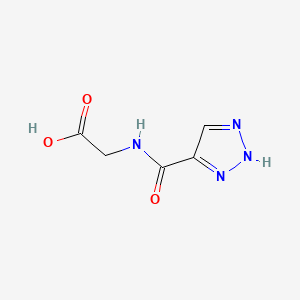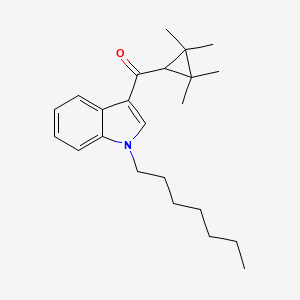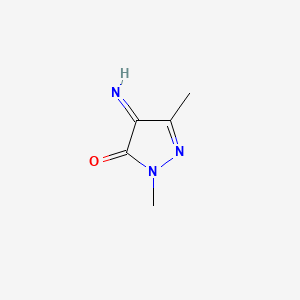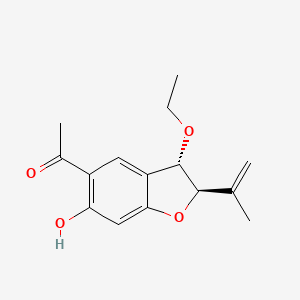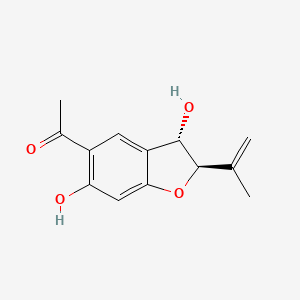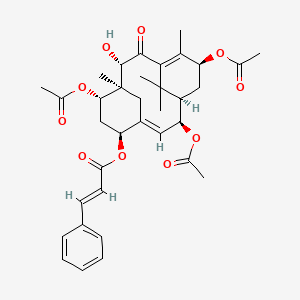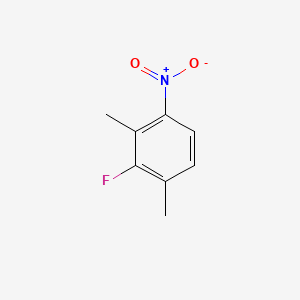
2,6-Diméthyl-3-nitrofluorobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-nitrofluorobenzene is a chemical compound with the molecular formula C8H8FNO2 . It contains a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group . The molecule consists of 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom .
Synthesis Analysis
The synthesis of 2,6-dimethyl nitrobenzene involves a method for continuously synthesizing it in a micro-tube reactor . The process includes preparing 98% nitric acid and 98% sulfuric acid into mixed acid, pumping mixed acid and m-xylene into a micro-tube reactor at a certain flow rate, and adjusting the flow rate to ensure that the molar ratio of nitric acid to m-xylene is 1.1-1.3 .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3-nitrofluorobenzene is characterized by a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group . It contains a total of 20 atoms, including 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom .Applications De Recherche Scientifique
Synthèse de Hantzsch
Le composé est utilisé dans la synthèse de Hantzsch de la 2,6-diméthyl-3,5-diméthoxycarbonyl-4-(o-méthoxyphényl)-1,4-dihydropyridine . Il s’agit d’une nouvelle cyclisation conduisant à une formation inhabituelle de 1-amino-2-méthoxycarbonyl-3,5-bis(o-méthoxyphényl)-4-oxa-cyclohexan-1-ène . C’est le premier exemple de cyclisation conduisant à un pyrane substitué plutôt qu’à un 1,4-DHP dans des conditions de réaction de Hantzsch typiques .
Synthèse de dérivés d’acide borinique
Bien que cela ne soit pas mentionné directement, les acides boriniques et leurs dérivés chélatés sont une sous-classe de composés organoborés utilisés dans les réactions de couplage croisé, la catalyse, la chimie médicinale, les matériaux polymères ou optoélectroniques . Il est plausible que le 2,6-Diméthyl-3-nitrofluorobenzène puisse être utilisé dans la synthèse de ces composés, étant donné sa réactivité.
Mécanisme D'action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-3-nitrofluorobenzene . For instance, temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability.
Propriétés
IUPAC Name |
2-fluoro-1,3-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCKAUYAICHCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

